molecular formula C6H12ClN5 B6268739 4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride CAS No. 690261-91-7

4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride

Cat. No.: B6268739
CAS No.: 690261-91-7
M. Wt: 189.65 g/mol
InChI Key: STHHZSNMQATTOM-UHFFFAOYSA-N
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Description

4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN5 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

    Attachment to Piperidine: The tetrazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile and the piperidine ring as an electrophile.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process involves crystallization and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form different reduced forms of the tetrazole ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Tetrazol-5-yl)pyridine: This compound contains a tetrazole ring attached to a pyridine ring and has similar chemical properties.

    4-(2H-1,2,3,4-tetrazol-5-yl)piperidine: This is a closely related compound with the tetrazole ring attached at a different position on the piperidine ring.

Uniqueness

4-(2H-1,2,3,4-tetrazol-2-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tetrazole ring on the piperidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

690261-91-7

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

4-(tetrazol-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c1-3-7-4-2-6(1)11-9-5-8-10-11;/h5-7H,1-4H2;1H

InChI Key

STHHZSNMQATTOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2N=CN=N2.Cl

Purity

95

Origin of Product

United States

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